REACTION_CXSMILES
|
[N:1]1[N:2]2[CH:10]=[CH:9][CH:8]=[C:3]2[C:4]([NH2:7])=[N:5][CH:6]=1.P(Cl)(Cl)(Cl)=O.[C:16](=O)(O)[O-:17].[Na+].C(OCC)(=O)C>CN(C=O)C>[NH2:7][C:4]1[C:3]2=[CH:8][CH:9]=[C:10]([CH:16]=[O:17])[N:2]2[N:1]=[CH:6][N:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
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N=1N2C(C(=NC1)N)=CC=C2
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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31.3 mL
|
Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
2 L
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Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
did not rise above 30° C
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with 0.5 L ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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STIRRING
|
Details
|
stirred at room temperature for 10 min
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
STIRRING
|
Details
|
The dried residue was stirred in 6 N hydrochloric acid (500 mL) for 1 h at 50° C.
|
Duration
|
1 h
|
Type
|
ADDITION
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Details
|
poured into an ice/water mixture (1000 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
WASH
|
Details
|
The residue was washed with water and ligroin
|
Type
|
CUSTOM
|
Details
|
to yield 20.6 g (83% of th.) of white crystals which
|
Type
|
CUSTOM
|
Details
|
were used in the next step without further purification
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NC=NN2C1=CC=C2C=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |